![molecular formula C7H15Cl2N3 B2998790 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 1423034-32-5](/img/structure/B2998790.png)
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
“3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride” is a compound with the CAS Number: 1423034-32-5 . It has a molecular weight of 212.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7-5-9-6-10 (7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis
The compound has a melting point of 15 °C and a boiling point of 150-152 °C . It has a density of 0.973 g/mL at 25 °C .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for “3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride”, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of unique applications for this compound.
The available data mostly includes basic chemical properties and safety data sheets from suppliers like Sigma-Aldrich and ChemicalBook , which do not detail specific research applications.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .
Mode of Action
For instance, azole antifungals, which contain an imidazole ring, inhibit the synthesis of sterols in fungi by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome CYP51 .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-5-9-6-10(7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZJBQVBOCXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
CAS RN |
1423034-32-5 |
Source
|
Record name | 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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